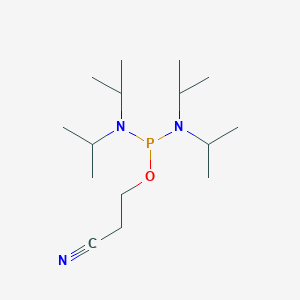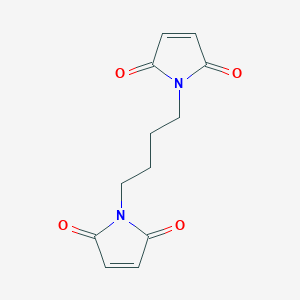
1,4-Bis(maleimido)butane
描述
1,4-Bis(maleimido)butane: is a homobifunctional crosslinker that contains two maleimide groups. It is commonly used in bioconjugation, protein research, and drug discovery due to its ability to link two sulfhydryl-containing molecules . The compound has a molecular formula of C₁₂H₁₂N₂O₄ and a molecular weight of 248.24 g/mol.
生化分析
Biochemical Properties
1,4-Bis(maleimido)butane plays a significant role in biochemical reactions, particularly in the exploration and characterization of protein structure (i.e., oligomerization) or protein interactions . It reacts with sulfhydryl groups to form a stable thioether linkage , which is very specific to sulfhydryls at pH 6.5-7.5 .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its ability to form crosslinks between sulfhydryl groups in proteins . This can influence cell function by altering protein structure and interactions .
Molecular Mechanism
The mechanism of action of this compound involves the formation of a stable thioether linkage through the reaction of a sulfhydryl to the maleimide group . This reaction is very specific to sulfhydryls at pH 6.5-7.5 .
Temporal Effects in Laboratory Settings
Over time, the maleimide moiety of this compound is temporarily stable in aqueous solutions devoid of reactive sulfhydryl targets, but hydrolysis to a nonreactive maleamic acid can occur during storage, especially at pH > 8 .
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Bis(maleimido)butane can be synthesized through the reaction of maleic anhydride with 1,4-diaminobutane. The reaction typically involves the formation of an intermediate maleamic acid, which is then cyclized to form the maleimide groups.
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually stored under inert gas at temperatures below 0°C to prevent degradation.
化学反应分析
Types of Reactions: 1,4-Bis(maleimido)butane primarily undergoes reactions with sulfhydryl groups (-SH) to form stable thioether linkages. This reaction is highly specific at pH 6.5-7.5 .
Common Reagents and Conditions:
Sulfhydryl-containing molecules: These are the primary reactants for this compound.
Reaction conditions: The reaction is typically carried out at pH 6.5-7.5.
Major Products: The major product of the reaction between this compound and sulfhydryl-containing molecules is a stable thioether linkage .
科学研究应用
1,4-Bis(maleimido)butane has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,4-Bis(maleimido)butane involves its ability to act as a crosslinking agent. The maleimide groups react with sulfhydryl groups to form stable thioether bonds. This reaction is highly specific and occurs predominantly at pH 6.5-7.5 . The compound can also serve as a core structure for the synthesis of more complex molecules .
相似化合物的比较
Bis(maleimido)ethane (BMOE): Similar in structure but with a shorter spacer arm.
Bis(maleimido)hexane (BMH): Similar in structure but with a longer spacer arm.
Uniqueness: 1,4-Bis(maleimido)butane is unique due to its intermediate spacer arm length, which provides a balance between flexibility and stability in crosslinking reactions. This makes it particularly useful for studying protein interactions and structures .
属性
IUPAC Name |
1-[4-(2,5-dioxopyrrol-1-yl)butyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-9-3-4-10(16)13(9)7-1-2-8-14-11(17)5-6-12(14)18/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXSHAKLDCERGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286325 | |
| Record name | 1,4-Bis(maleimido)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28537-70-4 | |
| Record name | 1,4-Bis(maleimido)butane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28537-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 44747 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028537704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28537-70-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44747 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Bis(maleimido)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Bis(maleimido)butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,4-Bis(maleimido)butane in the development of bone graft materials?
A1: this compound (BMB) acts as a crosslinking agent in the development of novel bone graft materials. [] The research focuses on enhancing the bioactivity of these materials by immobilizing type 1 collagen binding peptides onto their surface. BMB facilitates this immobilization by crosslinking the cysteine residues, which are strategically introduced at the N-terminal end of the collagen binding peptides. This crosslinking helps anchor the peptides firmly onto the bone graft material, potentially promoting cell adhesion and ultimately improving bone regeneration. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


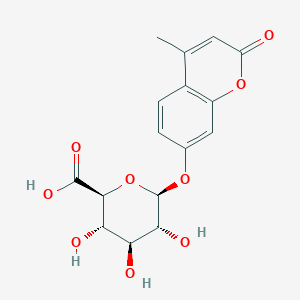
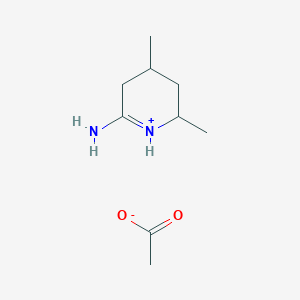
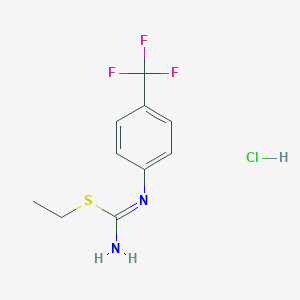
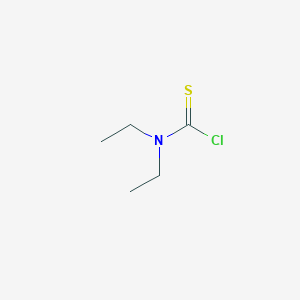

![2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine](/img/structure/B14104.png)
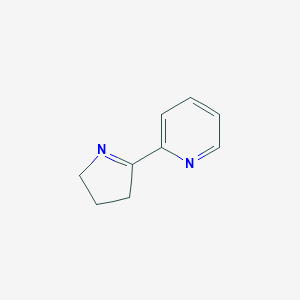
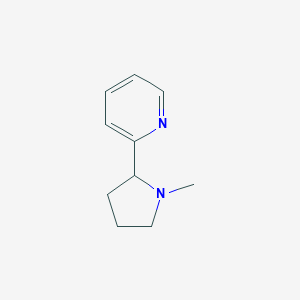
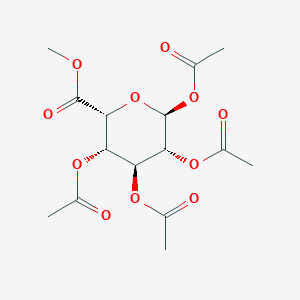
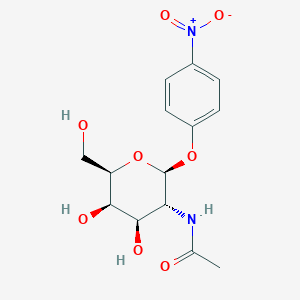
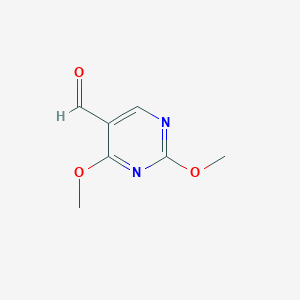
![[2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide](/img/structure/B14112.png)
![(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B14113.png)
